Thieno[3,2-b]pyridin-6-amine
Overview
Description
Thieno[3,2-b]pyridin-6-amine is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
Thieno[3,2-b]pyridin-6-amine derivatives are crucial in the development of new synthetic methodologies. Their unique structure makes them excellent intermediates in the synthesis of complex molecules. For instance, their application in the formation of metal complexes and catalysts design showcases their versatility in organic synthesis. They are instrumental in asymmetric catalysis and synthesis, facilitating the development of novel compounds with significant biological and pharmaceutical applications (Li et al., 2019).
Medicinal Chemistry
In medicinal chemistry, this compound and its derivatives have been identified as potential scaffolds for drug discovery. Their ability to interact with various biological targets makes them promising candidates for the development of new therapeutic agents. For example, their application in the design of compounds with anticancer, antibacterial, and anti-inflammatory activities highlights their importance in the search for new treatments (Altaf et al., 2015).
Environmental Science
In environmental science, this compound derivatives play a role in the development of advanced materials for environmental remediation. For instance, amine-functionalized sorbents, which could be derived from such compounds, have shown potential in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. This application is critical in addressing the challenges posed by these persistent environmental pollutants (Ateia et al., 2019).
Chemosensing
This compound derivatives are also explored for their chemosensing capabilities. They have been used to develop sensors for the detection of various ions and molecules, demonstrating their utility in analytical chemistry. Their high affinity for different analytes enables the creation of effective and selective chemosensors, which are essential tools in environmental monitoring and diagnostic applications (Abu-Taweel et al., 2022).
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridin-6-amine is a heterocyclic compound that has been reported to have various pharmacological and biological utilities . It has been reported as a Pim-1 kinase inhibitor , which plays a crucial role in cell cycle progression, apoptosis, and transcription. It also acts as a modulator of multidrug resistance , which is a significant challenge in the treatment of various diseases, including cancer.
Mode of Action
It is known to inhibit the pim-1 kinase , which could lead to the suppression of cell proliferation and induction of apoptosis. It also modulates multidrug resistance, potentially by interacting with drug efflux pumps or altering drug metabolism .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with Pim-1 kinase and its role in multidrug resistance. Pim-1 kinase is involved in several signaling pathways related to cell growth and survival. By inhibiting this kinase, this compound may disrupt these pathways, leading to cell cycle arrest and apoptosis .
Result of Action
The inhibition of Pim-1 kinase and modulation of multidrug resistance by this compound can lead to several molecular and cellular effects. These include the suppression of cell proliferation, induction of apoptosis, and potential reversal of drug resistance . These effects could have therapeutic implications in diseases such as cancer.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
thieno[3,2-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPHVTQYZYJBCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602983 | |
Record name | Thieno[3,2-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115063-92-8 | |
Record name | Thieno[3,2-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.